molecular formula C16H18F2N4O B7133657 N-(3,5-difluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide

N-(3,5-difluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide

Cat. No.: B7133657
M. Wt: 320.34 g/mol
InChI Key: HOTRZWVDUBNYMA-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluorophenyl group, a pyrazolylmethyl group, and a pyrrolidine carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4O/c1-21-9-12(8-19-21)4-11-2-3-22(10-11)16(23)20-15-6-13(17)5-14(18)7-15/h5-9,11H,2-4,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTRZWVDUBNYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC2CCN(C2)C(=O)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a difluorobenzene derivative.

    Attachment of the Pyrazolylmethyl Group: The pyrazolylmethyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a pyrazole derivative and an appropriate coupling partner.

    Formation of the Carboxamide Moiety: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative or an activated ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts, solvents, and reaction parameters. Additionally, continuous flow chemistry techniques may be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated or alkylated products.

Scientific Research Applications

N-(3,5-difluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it may act as an agonist or antagonist at a receptor, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

N-(3,5-difluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:

    N-(3,5-difluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxylate: This compound has a carboxylate group instead of a carboxamide group, which may result in different chemical and biological properties.

    N-(3,5-difluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-sulfonamide: The presence of a sulfonamide group can influence the compound’s solubility and reactivity.

    N-(3,5-difluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-thioamide: The thioamide group can affect the compound’s stability and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research applications.

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